3-Metilpirrolidin-2-ona

Descripción general

Descripción

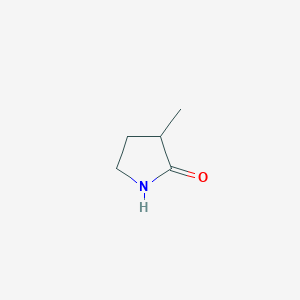

3-Methylpyrrolidin-2-one is a five-membered lactam with the molecular formula C5H9NO. It is a versatile compound widely used in various fields due to its unique chemical properties. This compound is known for its high solubility in water and organic solvents, making it an excellent solvent and reagent in chemical reactions .

Aplicaciones Científicas De Investigación

Chemical Properties and Overview

3-Methylpyrrolidin-2-one is characterized by its polar aprotic solvent properties, making it effective in dissolving a variety of substances. Its chemical structure allows it to interact favorably with both polar and non-polar compounds, which is crucial for its applications in different industries.

Pharmaceutical Applications

3-Methylpyrrolidin-2-one plays a significant role in the pharmaceutical industry due to its solvent properties and ability to enhance drug solubility. It is frequently used in:

- Drug Formulation : NMP is utilized as a solvent for both oral and transdermal drug delivery systems. Its ability to dissolve active pharmaceutical ingredients enhances the bioavailability of drugs .

- Synthesis of Active Ingredients : It serves as a solvent in the synthesis of various pharmaceutical compounds, including those used for treating cancer and other serious conditions. For instance, it has been employed in the synthesis of certain anti-tumor agents .

Case Study: Drug Development

A study highlighted the use of 3-Methylpyrrolidin-2-one in formulating a new class of antitumor agents. The compound was instrumental in improving the solubility and stability of the active ingredients, leading to enhanced therapeutic efficacy .

Industrial Applications

In industrial settings, 3-Methylpyrrolidin-2-one is valued for its properties as a solvent, particularly in:

- Petrochemical Industry : It is used for recovering hydrocarbons during petrochemical processing. NMP's ability to dissolve various polymers makes it suitable for applications such as paint strippers and surface treatments .

- Battery Manufacturing : In lithium-ion battery production, 3-Methylpyrrolidin-2-one is employed as a solvent for electrode preparation due to its compatibility with polyvinylidene fluoride binders .

Data Table: Industrial Uses of 3-Methylpyrrolidin-2-one

| Application Area | Specific Use |

|---|---|

| Petrochemical | Recovery of hydrocarbons |

| Polymer Industry | Solvent for surface treatments |

| Battery Manufacturing | Solvent for electrode preparation |

Environmental Applications

The compound also finds applications in environmental remediation processes. Its properties allow it to be used in:

- Removal of Contaminants : 3-Methylpyrrolidin-2-one can effectively solubilize organic pollutants, facilitating their removal from contaminated sites.

Case Study: Environmental Remediation

Research has demonstrated that NMP can be utilized to extract heavy metals from contaminated soils, showcasing its potential as an environmentally friendly solution for remediation efforts .

Research and Development

In academic research, 3-Methylpyrrolidin-2-one is often used as a solvent or reagent in various chemical reactions due to its unique properties. It has been involved in studies focusing on:

Mecanismo De Acción

Target of Action

3-Methylpyrrolidin-2-one, also known as 3-Methyl-2-pyrrolidinone, is a member of the class of pyrrolidine-2-ones . It’s under investigation for the treatment of multiple myeloma .

Mode of Action

It’s known that pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids .

Biochemical Pathways

It’s known that pyrrolidin-2-ones are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

Pharmacokinetics

It’s known that 3-methylpyrrolidin-2-one has ideal pharmaceutical properties for a cns drug in regard to water solubility, permeability and lipophilicity, and it has low binding to human plasma proteins .

Result of Action

It’s known that pyrrolidin-2-ones exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

Action Environment

It’s known that it is used in the petrochemical, polymer and battery industries as a solvent, exploiting its nonvolatility and ability to dissolve diverse materials .

Análisis Bioquímico

Biochemical Properties

3-Methyl-2-pyrrolidinone plays a significant role in biochemical reactions, particularly as a solvent that can dissolve a wide range of organic and inorganic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, 3-Methyl-2-pyrrolidinone has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of 3-Methyl-2-pyrrolidinone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methyl-2-pyrrolidinone can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 3-Methyl-2-pyrrolidinone exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, 3-Methyl-2-pyrrolidinone can inhibit the activity of certain dehydrogenases by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-2-pyrrolidinone can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or high temperatures. Long-term exposure to 3-Methyl-2-pyrrolidinone has been shown to affect cellular function, including alterations in cell growth and viability. These effects are often dose-dependent and can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3-Methyl-2-pyrrolidinone in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, high doses of 3-Methyl-2-pyrrolidinone have been associated with changes in body weight, liver weight, and neurotoxicity in animal studies. These effects are often dose-dependent and can provide insights into the compound’s safety and potential therapeutic applications .

Metabolic Pathways

3-Methyl-2-pyrrolidinone is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 3-Methyl-2-pyrrolidinone, leading to the formation of water-soluble metabolites that are excreted in the urine. These metabolic pathways can influence the compound’s bioavailability and toxicity .

Transport and Distribution

Within cells and tissues, 3-Methyl-2-pyrrolidinone is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters and binding proteins. Once inside the cell, 3-Methyl-2-pyrrolidinone can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function .

Subcellular Localization

The subcellular localization of 3-Methyl-2-pyrrolidinone is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Methyl-2-pyrrolidinone can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methylpyrrolidin-2-one can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with methylamine, resulting in the formation of 3-Methylpyrrolidin-2-one . Another method includes the partial hydrogenation of N-methylsuccinimide .

Industrial Production Methods: Industrially, 3-Methylpyrrolidin-2-one is produced by treating gamma-butyrolactone with methylamine under controlled conditions. This process is efficient and yields a high purity product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in cyclization reactions to form different heterocyclic compounds .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and other heterocyclic compounds .

Comparación Con Compuestos Similares

- N-Methyl-2-pyrrolidone

- 2-Pyrrolidinone

- N-Methyl-α-pyrrolidinone

Comparison: 3-Methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to N-Methyl-2-pyrrolidone, it has different solubility and reactivity profiles, making it suitable for specific applications .

Actividad Biológica

3-Methylpyrrolidin-2-one, also known as N-methyl-2-pyrrolidone (NMP), is a cyclic amide with significant biological and chemical relevance. This compound has garnered attention due to its diverse applications in pharmaceuticals, solvents, and as a potential therapeutic agent. This article explores the biological activity of 3-methylpyrrolidin-2-one, highlighting its pharmacological effects, toxicity, and biochemical interactions.

Chemical Structure and Properties

3-Methylpyrrolidin-2-one is characterized by the molecular formula and a molecular weight of 99.13 g/mol. Its structure features a five-membered ring with a carbonyl group, making it a lactam (cyclic amide). The compound is known for its polar aprotic solvent properties, which enhance its solubility in various organic compounds and facilitate chemical reactions.

1. Neuropharmacological Activity

Research indicates that 3-methylpyrrolidin-2-one exhibits neuropharmacological properties. It has been studied for its potential effects on sleep induction. In studies involving Cebus monkeys, certain derivatives of NMP were evaluated for their ability to induce sleep comparable to methaqualone, suggesting that it may influence central nervous system activity .

2. Toxicity Profile

The toxicity of 3-methylpyrrolidin-2-one has been extensively studied. Acute toxicity tests reveal an LD50 of approximately 4150 mg/kg in rats, indicating relatively low acute toxicity through oral administration . However, exposure can lead to developmental toxicity in animal models, particularly when assessing its effects through the rat whole embryo culture system . The compound is absorbed through inhalation and dermal routes, with significant systemic distribution observed in animal studies .

3. Embryotoxic Potential

Embryotoxicity studies have shown that NMP can cause malformations in rats and rabbits when administered orally. The compound's metabolites also exhibit varying degrees of embryotoxicity, with the parent compound being the most potent . This raises concerns regarding its use in pregnant populations or environments where exposure might occur.

1. Metabolic Pathways

NMP undergoes extensive biotransformation within the body. Studies indicate that it is primarily eliminated through metabolic conversion to other compounds rather than being excreted unchanged . The metabolic pathways involve hydroxylation and conjugation processes that significantly affect its biological activity.

The mechanism by which NMP exerts its effects is not fully elucidated but may involve modulation of neurotransmitter systems or direct interaction with cellular receptors involved in sleep regulation . Further research is necessary to clarify these pathways and their implications for therapeutic use.

Study on Acute Exposure

A controlled study involving male volunteers exposed to varying concentrations of NMP (0, 10, 25, and 50 mg/m³) demonstrated that acute exposure did not result in significant irritation or discomfort in respiratory pathways. However, it highlighted the need for ongoing evaluation of long-term exposure risks .

Developmental Toxicity Assessment

In another study assessing developmental outcomes following exposure to NMP, researchers utilized rat embryo culture systems to evaluate malformations caused by both the parent compound and its metabolites. The findings indicated that while NMP itself was highly embryotoxic, some metabolites also contributed to adverse outcomes .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C5H9NO |

| Molecular Weight | 99.13 g/mol |

| LD50 (Oral, Rat) | ~4150 mg/kg |

| Acute Dermal Toxicity | LD50: 2500 - 5000 mg/kg |

| Embryotoxicity | High (in vivo studies) |

| Sleep Induction Activity | Comparable to methaqualone |

Propiedades

IUPAC Name |

3-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCWQPKHSMJWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948446 | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-05-7 | |

| Record name | 3-Methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.